

UCSF924: Unraveling Downstream Signaling of a Selective Dopamine D4 Receptor Agonist

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Compound of Interest

Compound Name: UCSF924

Cat. No.: B2772362

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A Comparative Guide for Researchers

UCSF924 has emerged as a valuable chemical probe for dissecting the nuanced roles of the dopamine D4 receptor (DRD4), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. This guide provides an objective comparison of **UCSF924**-induced downstream signaling events with other alternatives, supported by experimental data. We detail the methodologies for key experiments and present signaling pathways and workflows as clear visualizations to facilitate understanding and experimental design.

UCSF924: A Profile

UCSF924 is a potent and selective partial agonist for the human dopamine D4 receptor.[1] Its high selectivity over other dopamine receptor subtypes (D2 and D3) and a broad panel of other GPCRs makes it a superior tool for isolating and studying DRD4-specific functions.[2] For comparative studies, **UCSF924NC**, a structurally related compound with significantly reduced affinity for DRD4, serves as an excellent negative control.[3]

UCSF924-Induced Downstream Signaling Events: A Comparative Analysis

As a D2-like receptor, DRD4 primarily couples to the Gai/o family of G proteins.[4][5] Activation of DRD4 by an agonist like **UCSF924** typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This canonical pathway, along

with non-canonical pathways like β -arrestin recruitment, forms the core of DRD4-mediated signaling.

Quantitative Comparison of DRD4 Agonist Activity

The following table summarizes the in vitro functional activity of **UCSF924** in comparison to its parent compound, A-412997, and the endogenous ligand, dopamine. The data is derived from studies in recombinant cell lines expressing the human dopamine D4 receptor.

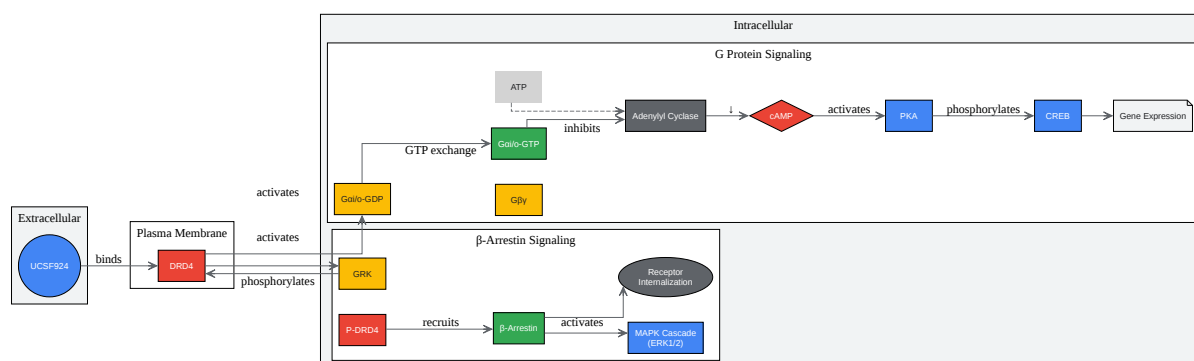
Compound	Assay	Potency (EC50)	Efficacy (Emax)	Cell Line	Reference
UCSF924	β -Arrestin Recruitment	473 nM	22.5% (vs. Dopamine)	HEK293	
	cAMP Inhibition	2.7 nM	61.9% (vs. Dopamine)		
A-412997 (Parent Compound)	β -Arrestin Recruitment	-	22.5% (vs. Dopamine)	HEK293	
	cAMP Inhibition	-	61.9% (vs. Dopamine)		
Dopamine	β -Arrestin Recruitment	-	100%	HEK293	
	cAMP Inhibition	-	100%		

Table 1: Comparative functional data of **UCSF924** and other DRD4 agonists. Emax values are expressed as a percentage of the maximal response to dopamine.

The data clearly indicates that **UCSF924** acts as a partial agonist at the DRD4 receptor for both G protein-mediated (cAMP inhibition) and β -arrestin-mediated signaling pathways.

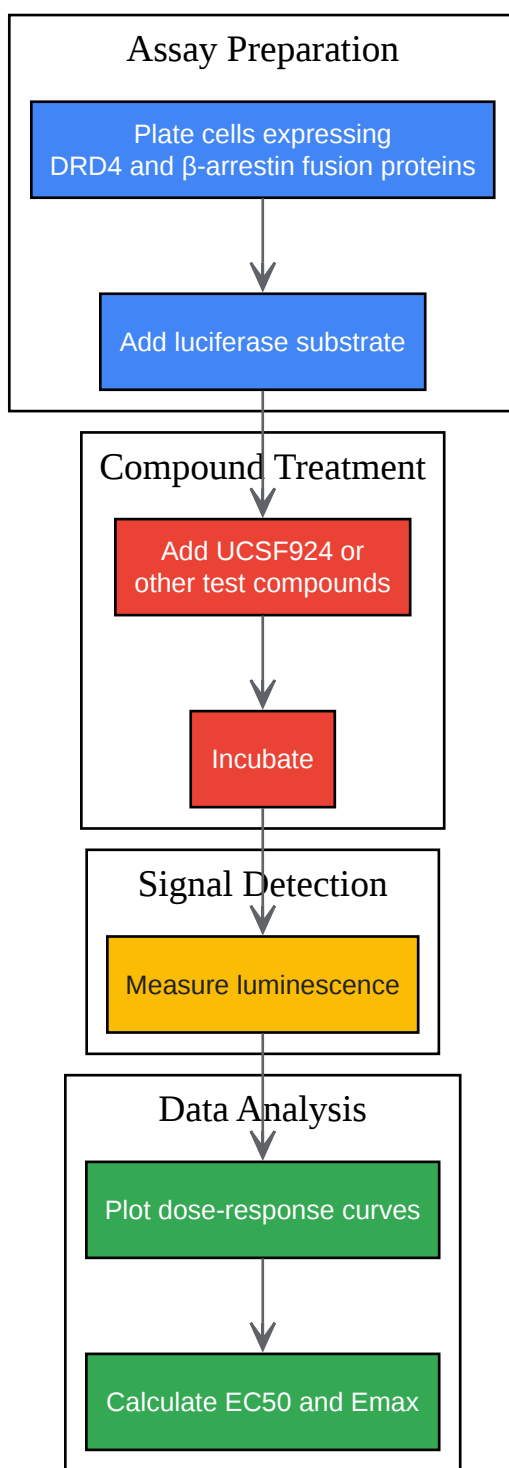
Visualizing the Signaling Cascade and Experimental Workflows

To further elucidate the mechanisms of action and experimental approaches, the following diagrams were generated using the Graphviz DOT language.



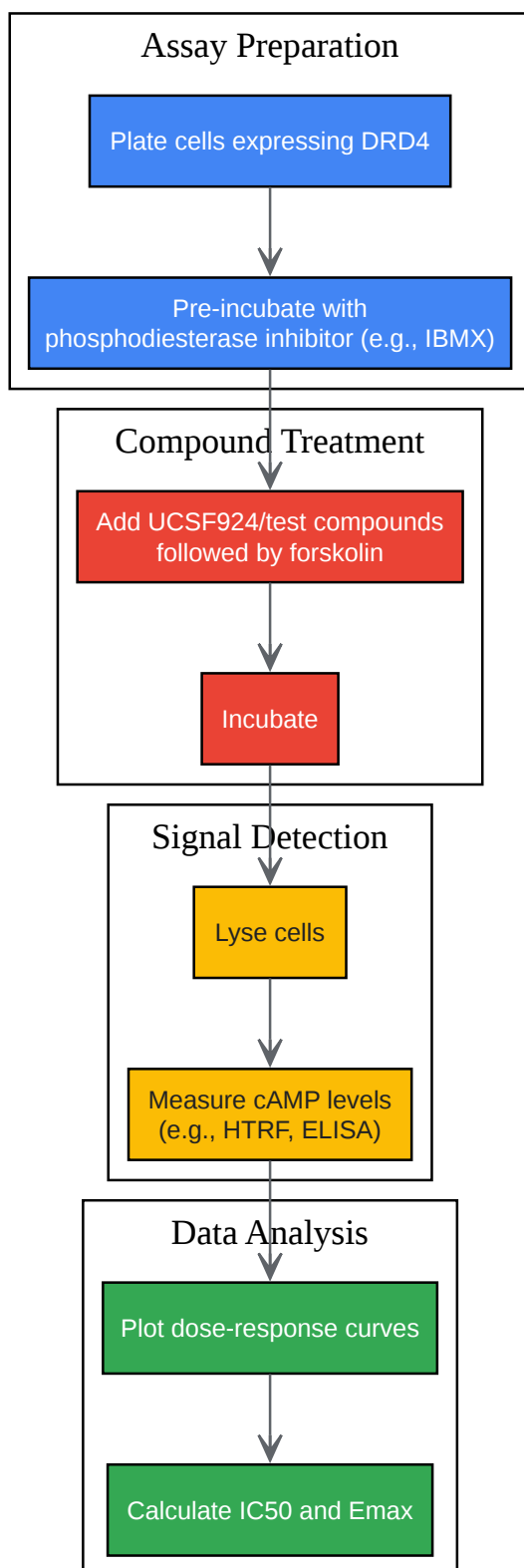
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Caption: **UCSF924**-induced DRD4 signaling pathways.



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Caption: General workflow for a β -arrestin recruitment assay.



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